N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Chloride channel CaCC VRAC

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 946314-71-2) is a synthetic small molecule belonging to the pyridazinone-benzenesulfonamide class. Its structure features a pyridazin-1(6H)-one core, a furan-2-yl substituent at the 3-position, an ethyl linker, and an unsubstituted benzenesulfonamide group.

Molecular Formula C16H15N3O4S
Molecular Weight 345.37
CAS No. 946314-71-2
Cat. No. B2994430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS946314-71-2
Molecular FormulaC16H15N3O4S
Molecular Weight345.37
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
InChIInChI=1S/C16H15N3O4S/c20-16-9-8-14(15-7-4-12-23-15)18-19(16)11-10-17-24(21,22)13-5-2-1-3-6-13/h1-9,12,17H,10-11H2
InChIKeyIDWKOBDXBQFCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 946314-71-2) for Ion Channel and Anti-Inflammatory Research Sourcing


N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 946314-71-2) is a synthetic small molecule belonging to the pyridazinone-benzenesulfonamide class. Its structure features a pyridazin-1(6H)-one core, a furan-2-yl substituent at the 3-position, an ethyl linker, and an unsubstituted benzenesulfonamide group . This scaffold is represented in patent families claiming chloride channel (CaCC/VRAC) inhibitory activity, positioning the compound within a pharmacologically relevant chemical space for secretory and inflammatory disorders [1]. However, published quantitative biological data specific to this exact compound remain extremely scarce in the peer-reviewed literature, and no direct comparative studies against close analogs are currently available.

Class-level chloride channel inhibitor potential
No compound-specific quantitative data available
Requires internal activity validation

Why Generic Substitution of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Is Not Supported by Evidence


Simple substitution of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide with other in-class compounds fails because the pyridazinone-benzenesulfonamide scaffold exhibits high sensitivity to structural modifications. Patent data for the broader chemotype indicate that changes to the peripheral aryl groups (e.g., pyridinyl vs. furanyl at the 3-position) and the sulfonamide N-substituent directly influence chloride channel inhibition profiles [1]. However, the absence of publicly available, compound-specific SAR tables or comparative biological data means no evidence-based assessment of functional equivalence between this compound and its closest analogs (e.g., 4-ethyl, 4-fluoro, or pyridin-3-yl variants) can be made. Procurement decisions must therefore be guided by internal screening rather than assumed interchangeability.

Structural modifications to peripheral aryl or sulfonamide groups may alter chloride channel inhibition profile; patent data indicate substituent sensitivity.
No public SAR tables or comparative biological data exist for closest furan, pyridinyl, or ethyl-fluoro analogs.
Interchangeability not assumed; procurement should be guided by internal screening rather than inferred class equivalence.

Quantitative Differentiation Evidence for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 946314-71-2)


Chloride Channel Inhibition Class-Level Potential vs. Undefined Baseline

The pyridazine sulfonamide patent US20110288093 discloses compounds of generic formula (I) that inhibit calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC). The scaffold of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide falls within the claimed generic structure, suggesting potential chloride channel modulatory activity [1]. However, no quantitative IC50, channel-subtype selectivity, or cell-based ion flux data have been reported for this specific compound under the claimed assay conditions. Any differentiation from patent-exemplified analogs (e.g., pyridinyl-substituted variants) is currently unquantified.

Chloride Channel Inhibition
Class-level inference
No compound-specific IC₅₀ or flux data
Class membership only; unquantified differentiation
Inference from patent generic claims; no direct assay data
Chloride channel CaCC VRAC Cystic fibrosis

Structural Analog Differentiation Potential: Furan-2-yl vs. Pyridin-3-yl Substituent

A close structural analog, N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide (OPB-31121), carries a pyridin-3-yl substituent in place of the furan-2-yl group and has been investigated in clinical oncology settings . The electronic and steric differences between furan (electron-rich, 5-membered) and pyridine (electron-deficient, 6-membered) heterocycles are known to modulate target engagement in related pyridazinone series [1]. Nonetheless, no head-to-head comparison of target binding, selectivity, or functional activity between these two compounds has been published. The unsubstituted benzenesulfonamide tail further distinguishes CAS 946314-71-2 from analogs carrying 4-ethyl, 4-fluoro, or 4-chloro substituents, but the pharmacological impact of this difference remains uncharacterized.

Furan-2-yl vs. Pyridin-3-yl Substituent
Cross-study comparable
Not calculable; no shared assay platform
Structural divergence may drive differential target selectivity
Comparative data unavailable; internal validation needed
Pyridazinone SAR Heterocycle Ion channel

Multi-Target Anti-Inflammatory Potential: Class-Level Enzyme Inhibition Profile

A 2023 study on 4-(6-oxopyridazin-1-yl)benzenesulfonamides demonstrated nanomolar to low-micromolar inhibition of human carbonic anhydrase isoforms (hCA I, II, IX, XII), COX-2, and 5-LOX enzymes for optimized members of the series (e.g., compound 7a: hCA IX Ki = 8.7 nM; 5-LOX IC50 = 0.38 µM) [1]. While CAS 946314-71-2 shares the pyridazinone-benzenesulfonamide core, its 3-(furan-2-yl) substitution pattern differs from the 4-(benzyloxy)pyridazin-1-yl scaffold of the reported compounds [1][2]. Extrapolation of multi-target anti-inflammatory activity to CAS 946314-71-2 is not permissible without explicit experimental validation.

Multi-Target Enzyme Inhibition
Class-level inference
Ref. compd 7a: hCA IX Ki 8.7 nM; 5-LOX IC₅₀ 0.38 µM
Chemotype potential not extrapolatable to this compound
Tested scaffold differs; CAS 946314-71-2 not included
Carbonic anhydrase COX-2 5-LOX Anti-inflammatory

Suggested Research Application Scenarios for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Based on Class-Level Evidence


Exploratory Chloride Channel Pharmacology Screening

Given the generic structural inclusion in chloride channel inhibitor patents [1], CAS 946314-71-2 may be used in calcium-activated chloride channel (CaCC) or volume-regulated anion channel (VRAC) screening campaigns. Its unsubstituted benzenesulfonamide tail provides a baseline for SAR expansion. However, researchers must internally validate activity against patent-exemplified analogs, as no public comparative data exist.

Kinase or Enzyme Target Deorphaning Studies

The pyridazinone core and sulfonamide functionality are privileged motifs in kinase and carbonic anhydrase inhibitor design [1]. CAS 946314-71-2 can serve as a screening probe in broad-panel enzyme assays to identify novel targets, but procurement should be contingent on internal prioritization relative to well-characterized analogs such as those reported by Badawi et al. (2023).

Physicochemical Property Comparison in Lead Optimization

The furan-2-yl substituent confers distinct electronic and lipophilic properties compared to pyridinyl or thienyl analogs (e.g., predicted logP and topological polar surface area differences) [1]. CAS 946314-71-2 may be procured as a comparator in lead optimization programs evaluating heterocycle effects on permeability, solubility, and metabolic stability, provided the requisite analogs are sourced simultaneously.

Application
Selection Property
Validation Focus
CaCC/VRAC exploratory screening
Class-level ion channel inhibitor potential
Internal activity validation vs. patent analogs
Broad-panel enzyme target identification
Privileged pyridazinone-sulfonamide scaffold
Target deorphaning and prioritization
Lead optimization heterocycle profiling
Furan electronic/lipophilic property review
Permeability, solubility, metabolic stability assessment
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